ethyl 5-{2-[2-(2,4-dichlorophenoxy)acetamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate
Description
This compound is a structurally complex indole derivative characterized by:
- Ethyl carboxylate at position 3 of the indole core.
- 2-Methyl and 1-phenyl substituents on the indole ring.
- A benzoyloxy group at position 5, further substituted with a 2-(2,4-dichlorophenoxy)acetamido moiety.
The ethyl ester enhances lipophilicity, which may influence membrane permeability and metabolic stability compared to carboxamide analogs .
Properties
IUPAC Name |
ethyl 5-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26Cl2N2O6/c1-3-41-33(40)31-20(2)37(22-9-5-4-6-10-22)28-15-14-23(18-25(28)31)43-32(39)24-11-7-8-12-27(24)36-30(38)19-42-29-16-13-21(34)17-26(29)35/h4-18H,3,19H2,1-2H3,(H,36,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBLTHVXEVYGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3NC(=O)COC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26Cl2N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 5-{2-[2-(2,4-dichlorophenoxy)acetamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate involves multiple steps, starting from the preparation of the indole core. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of Functional Groups: The functional groups, including the 2,4-dichlorophenoxy and acetamido groups, are introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 5-{2-[2-(2,4-dichlorophenoxy)acetamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-{2-[2-(2,4-dichlorophenoxy)acetamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-{2-[2-(2,4-dichlorophenoxy)acetamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Indole Core
Key Observations :
- Halogenation: The target’s 2,4-dichlorophenoxy group increases steric bulk and electron-withdrawing effects compared to the mono-chlorinated analog in . This may enhance binding to hydrophobic enzyme pockets or environmental persistence.
- Ester vs.
- Fluorine Substitution : Compounds with 5-fluoro groups (e.g., ) exhibit higher metabolic stability due to fluorine’s resistance to oxidative degradation, a feature absent in the target compound.
Spectroscopic and Analytical Data
Biological Activity
Ethyl 5-{2-[2-(2,4-dichlorophenoxy)acetamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate is a complex compound that has garnered attention due to its diverse biological activities. This article provides a detailed exploration of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features an indole core structure, which is known for its pharmacological significance. The presence of the 2,4-dichlorophenoxy group contributes to its potential herbicidal and antimicrobial properties. The molecular formula is C23H24Cl2N2O4, with a molecular weight of approximately 455.36 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The indole moiety is often associated with anti-inflammatory activity, making this compound a candidate for further investigation in inflammatory disease models.
- Herbicidal Properties : The incorporation of the 2,4-dichlorophenoxy group suggests potential use as a herbicide, targeting specific plant pathways.
Antimicrobial Activity
Research has demonstrated that derivatives of indole exhibit varying degrees of antibacterial activity. For example, a study on related compounds found that certain indole derivatives inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Anti-inflammatory Activity
A notable study investigated the anti-inflammatory effects of indole derivatives on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed that these compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Indole Derivative A | 0.7 | 5-Lipoxygenase |
| Indole Derivative B | 0.23 | Leukotriene Synthesis |
Herbicidal Activity
The herbicidal potential of similar compounds was evaluated in agricultural studies. For instance, compounds with the 2,4-dichlorophenoxy group were shown to inhibit plant growth at concentrations as low as 0.001 kg/ha . This suggests that this compound may possess comparable herbicidal efficacy.
Case Studies
Several case studies highlight the biological applications of related indole compounds:
- Case Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry examined a series of indole derivatives and their effects on bacterial strains. Results indicated that modifications to the indole structure significantly enhanced antimicrobial activity .
- Case Study on Anti-inflammatory Effects : Another research project focused on the anti-inflammatory properties of an indole derivative in an animal model of arthritis, demonstrating a marked reduction in joint swelling and pain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
